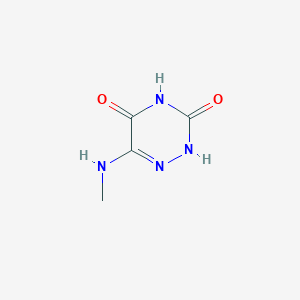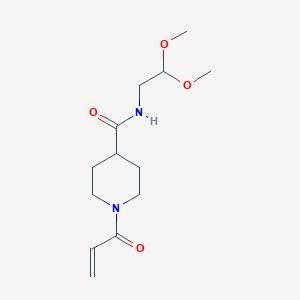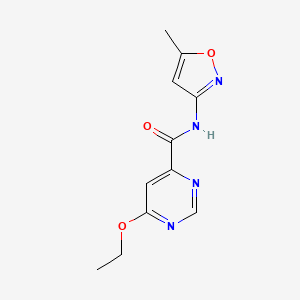
6-(methylamino)-2H-1,2,4-triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Photocatalytic Synthesis
6-(Methylamino)-2H-1,2,4-triazine-3,5-dione has been utilized in the synthesis of 6-oxyalkylated 1,2,4-triazine derivatives through a visible-light-induced cross-dehydrogenative coupling reaction. This method employs 2-tert-butylanthraquinone as a metal-free photocatalyst and air as an oxidant at room temperature. The method demonstrates the utility in preparing key intermediates of bioactive molecules (Tan et al., 2022).
Synthesis of as-Triazinoquinazolines
Research has shown that 4-amino-3-(methylthio)-6-R-1,2,4-triazin-5(4H)-ones react with anthranilic acid to yield 1-amino-3-R-2H-as-triazino[3,2-b]quinazoline-2,6(1H)-diones. These compounds have been further explored for deamination and derivative formation, revealing interesting chemical transformations and potential for creating novel compounds (Badawy et al., 1984).
Antibacterial Evaluation
A series of compounds including 6-substituted 1,2,4-triazine derivatives have been synthesized and evaluated for antibacterial activity. These studies have shown the potential of these compounds in inhibiting Gram-positive and Gram-negative microorganisms, demonstrating their significance in medicinal chemistry (Huang & Lee, 2011).
Cocrystal Formation for Structural Analysis
6-(Methylamino)-2H-1,2,4-triazine-3,5-dione derivatives have been cocrystallized with various triazine and pyrimidine derivatives. This research contributes to understanding the hydrogen-bond-based synthon motifs, essential for the study of molecular interactions and crystal engineering (Gerhardt & Egert, 2015).
Synthesis of New Fused Triazine Derivatives
Researchers have developed novel fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. These compounds have been synthesized and characterized, revealing potential applications in various chemical and pharmaceutical fields (El-All et al., 2016).
Exploration of Novel Heterocyclic Systems
The synthesis of new heterocyclic systems like pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines demonstrates the diverse potential of triazine derivatives in developing new chemical entities with possible pharmacological applications (Karimian & Karimi, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
6-(methylamino)-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-5-2-3(9)6-4(10)8-7-2/h1H3,(H,5,7)(H2,6,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMABXFRTXZZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)-2H-1,2,4-triazine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)

![N-(Cyanomethyl)-N-(2-methoxyethyl)-3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2598139.png)

![N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2598141.png)



![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)
